molecular formula C19H19N7O B10891745 5-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10891745
M. Wt: 361.4 g/mol
InChI Key: OIZLCNPRHCNVAW-UHFFFAOYSA-N
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Description

5-PHENYL-N~7~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure combining a pyrazole ring, a triazolopyrimidine core, and a phenyl group

Preparation Methods

The synthesis of 5-PHENYL-N~7~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Construction of the triazolopyrimidine core: This involves the cyclization of an appropriate precursor, such as an aminopyrimidine, with a suitable reagent like triethyl orthoformate.

    Coupling of the pyrazole and triazolopyrimidine units: This step typically involves the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Introduction of the phenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms .

Chemical Reactions Analysis

5-PHENYL-N~7~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

5-PHENYL-N~7~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-PHENYL-N~7~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity and affecting cell cycle progression. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target proteins, stabilizing the inhibitor-protein complex .

Comparison with Similar Compounds

Similar compounds to 5-PHENYL-N~7~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE include other pyrazole and triazolopyrimidine derivatives. These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activities and chemical properties. Examples include:

The uniqueness of 5-PHENYL-N~7~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H19N7O

Molecular Weight

361.4 g/mol

IUPAC Name

5-phenyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C19H19N7O/c1-12-15(13(2)25(3)24-12)10-20-18(27)17-9-16(14-7-5-4-6-8-14)23-19-21-11-22-26(17)19/h4-9,11H,10H2,1-3H3,(H,20,27)

InChI Key

OIZLCNPRHCNVAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4

Origin of Product

United States

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